molecular formula C13H11FO2 B1590237 (4-Fluoro-3-phenoxyphenyl)methanol CAS No. 68359-53-5

(4-Fluoro-3-phenoxyphenyl)methanol

Cat. No. B1590237
CAS RN: 68359-53-5
M. Wt: 218.22 g/mol
InChI Key: UFXDRIJUGWOQTP-UHFFFAOYSA-N
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Patent
US04975451

Procedure details

To a stirred slurry of 1.4 grams (0.0375 mole) of 95% lithium aluminum hydride in 50 mL of diethyl ether was added dropwise during a one hour period a solution of 21.6 grams (0.1 mole) of 4-fluoro-3-phenoxybenzaldehyde in 50 mL of diethyl ether. Upon completion of addition the reaction mixture was heated at reflux for one hour. The reaction mixture was then cooled to 15° C., and 1.4 mL of water was cautiously added dropwise. Upon completion of addition the reaction mixture was again cooled to 15° C., and sequentially 1.4 mL of aqueous 15% sodium hydroxide and 4.2 mL of water were added. The reaction mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure yielding 19.5 grams of 4-fluoro-3-phenoxyphenylmethanol.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=1[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O.[OH-].[Na+]>C(OCC)C>[F:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[CH:10][C:9]=1[O:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
21.6 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)OC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was again cooled to 15° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CO)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.